Ammonium sodium tartrate

Overview

Description

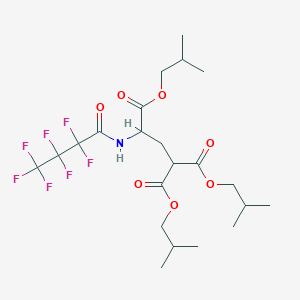

Ammonium Sodium Tartrate, also known as Sodium Ammonium Tartrate (NAT), is an organic compound with the formula Na(NH4)[O2CCH(OH)CH(OH)CO2] . It is a white solid and is derived from tartaric acid by neutralizing it with ammonia and sodium hydroxide .

Synthesis Analysis

The salt is derived from tartaric acid by neutralizing it with ammonia and sodium hydroxide . Louis Pasteur obtained enantiopure crystals of the tetrahydrate of NAT, via the process of spontaneous resolution .Molecular Structure Analysis

The molecular formula of Ammonium Sodium Tartrate is C4H8NNaO6 . Its average mass is 189.099 Da and its monoisotopic mass is 189.024933 Da .Chemical Reactions Analysis

Ammonium Sodium Tartrate is derived from tartaric acid by neutralizing it with ammonia and sodium hydroxide . It is worth noting that acidic salts, such as Ammonium Tartrate, are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pHs of less than 7.0. They react as acids to neutralize bases .Physical And Chemical Properties Analysis

Ammonium Sodium Tartrate is a white solid . Its molecular formula is C4H8NNaO6, and it has an average mass of 189.099 Da and a monoisotopic mass of 189.024933 Da .Scientific Research Applications

Clinical Dosimetry Material : Ammonium tartrate has been studied for its suitability as a clinical dosimetry material. It demonstrates radical stability for absorbed doses relevant in clinical settings, and its sensitivity can be improved by deuterating the crystals. This substance also shows a dependence on the linear electron transfer (LET) of the radiation, making it useful for photon irradiation applications in healthcare (Olsson, Lund, & Lund, 2000).

Optical Chirality Determination : The absolute optical chirality of sodium ammonium tartrate tetrahydrate crystals has been established. This includes determining the wavelength dispersion of the linear birefringence and the optical gyration tensor components, which are crucial for understanding the optical properties of these crystals (Brozek, Stadnicka, Lingard, & Glazer, 1995).

Raman Spectroscopy : Ammonium sodium tartrate has been used in Raman spectroscopy studies. The Raman spectrum of this substance exhibits distinctive lines, providing valuable information for analytical chemistry and materials science (Padmanabhan, 1950).

Hollow Silica Fiber Templating : Ammonium sodium tartrate has been employed in the templating of sol−gel reactions to produce hollow silica fibers and filaments. This is achieved through the incipient crystallization of needlelike forms of organic salts, including ammonium dl-tartrate, which assists in creating these unique geometric structures (Miyaji, Davis, Charmant, & Mann, 1999).

ESR Dosimetry : Ammonium tartrate blends have been investigated for electron spin resonance (ESR) dosimetry, particularly in response to Co 60 γ-rays. The addition of gadolinium-oxide to ammonium tartrate significantly increases its sensitivity and lowers the detectable dose, making it a suitable material for dosimetry applications (Brai et al., 2007).

properties

IUPAC Name |

azanium;sodium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H3N.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H3;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKIJYBOYMJGHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium sodium tartrate | |

CAS RN |

16828-01-6 | |

| Record name | Ammonium sodium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016828016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1257738.png)

![(1R,5R,7S)-7-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1257742.png)

![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)